molecular formula C55H69N11O13 B1248690 Celogenamide A

Celogenamide A

Cat. No.: B1248690
M. Wt: 1092.2 g/mol
InChI Key: CARJUOBZMZRPOF-GSRHHHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Celogenamide A is a 17-membered cyclic peptide isolated from the seeds of Celosia argentea L. (Amaranthaceae family), a plant traditionally used in ethnomedicine for its antitumor and immunomodulatory properties . Its structure was elucidated via spectroscopic methods, revealing a unique macrocyclic framework featuring a rare C-1 carbon of Gly4–N-indole (Trp) linkage (Figure 1) . The molecular formula is C55H69N11O13, with a molecular weight of 1092.23 g/mol . This compound exists as a colorless solid with a specific optical rotation of [α]D<sup>20</sup> = +3° (c = 0.3, DMSO) .

Initial studies reported its isolation yield as 0.0002% from C. argentea seeds, indicating its rarity in natural sources . While structurally related to other cyclic peptides from the same plant (e.g., celogentins and moroidin), this compound lacks significant anti-tubulin polymerization activity, a hallmark of its analogs like celogentin C .

Properties

Molecular Formula

C55H69N11O13

Molecular Weight

1092.2 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2R,5S,8S,11S,14S)-8-benzyl-11-(hydroxymethyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C55H69N11O13/c1-30(2)45-52(75)61-38(25-31-11-4-3-5-12-31)47(70)62-41(29-67)50(73)59-40(48(71)58-37(55(78)79)14-8-9-23-56)27-33-28-66(42-15-7-6-13-35(33)42)46(53(76)63-45)64-49(72)39(26-32-17-19-34(68)20-18-32)60-51(74)43-16-10-24-65(43)54(77)36-21-22-44(69)57-36/h3-7,11-13,15,17-20,28,30,36-41,43,45-46,67-68H,8-10,14,16,21-27,29,56H2,1-2H3,(H,57,69)(H,58,71)(H,59,73)(H,60,74)(H,61,75)(H,62,70)(H,63,76)(H,64,72)(H,78,79)/t36-,37-,38-,39-,40-,41-,43-,45-,46+/m0/s1

InChI Key

CARJUOBZMZRPOF-GSRHHHEASA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CC2=CN([C@H](C(=O)N1)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCC(=O)N5)C6=CC=CC=C26)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CC7=CC=CC=C7

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5)C6=CC=CC=C26)C(=O)NC(CCCCN)C(=O)O)CO)CC7=CC=CC=C7

Synonyms

celogenamide A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Celogenamide A belongs to a class of bioactive cyclic peptides with diverse pharmacological activities. Below is a comparative analysis with structurally or functionally related compounds:

Celogentin C

  • Source : Celosia argentea seeds .
  • Structure : A 29-membered cyclic peptide with a Trp–Pro–Tyr–Pro–Trp motif and a disulfide bond .
  • Bioactivity : Potent anti-tubulin polymerization activity (IC50 = 1.2 µM), disrupting microtubule dynamics in cancer cells .
  • Key Difference : Unlike this compound, celogentin C’s disulfide bridge and larger ring size enhance its interaction with tubulin, explaining its superior bioactivity .

Moroidin

  • Source : Celosia cristata seeds .
  • Structure : An 8-membered cyclic peptide containing a biphenyl ether linkage .
  • Bioactivity : Induces apoptosis in A549 lung cancer cells via mitochondrial pathway activation .
  • Key Difference : Moroidin’s smaller ring size and aromatic motifs enable membrane permeability, whereas this compound’s bulky structure limits cellular uptake .

Lyciumin A

  • Source : Lycium chinense roots (Solanaceae) .
  • Structure : A 14-membered cyclic peptide with C30 methyl esters .
  • Bioactivity : Inhibits angiotensin-converting enzyme (ACE) (IC50 = 8.7 µM), relevant for hypertension treatment .
  • Key Difference : Lyciumin A’s methyl esters improve solubility and ACE binding, whereas this compound lacks ACE inhibitory activity .

Structural and Functional Comparison Table

Compound Structural Features Source Key Bioactivity Distinguishing Feature vs. This compound
This compound 17-membered, Gly4–Trp indole linkage Celosia argentea seeds None reported Unique macrocycle with no disulfide/ester bonds
Celogentin C 29-membered, disulfide bond Celosia argentea seeds Anti-tubulin (IC50 = 1.2 µM) Larger ring size and tubulin affinity
Moroidin 8-membered, biphenyl ether Celosia cristata seeds Apoptosis induction in A549 cells Enhanced membrane permeability
Lyciumin A 14-membered, C30 methyl esters Lycium chinense roots ACE inhibition (IC50 = 8.7 µM) Methyl esters improve solubility

Research Implications and Gaps

  • Structural Uniqueness : this compound’s Gly4–Trp linkage is unprecedented, offering a template for synthetic macrocyclic chemistry .
  • Bioactivity Limitations : Its lack of tubulin or ACE activity suggests its mechanism may target unexplored pathways, such as immune modulation .
  • Synthetic Challenges : Low natural yield (0.0002%) necessitates total synthesis, but its complex structure remains unsynthesized .

Q & A

Q. How can researchers confirm the structural identity of Celogenamide A using analytical techniques?

To confirm structural identity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D experiments), high-resolution mass spectrometry (HR-MS) , and X-ray crystallography (if crystalline). Cross-validate spectral data with computational modeling (e.g., DFT calculations) and compare to literature-reported values. For novel derivatives, ensure purity (>95%) via HPLC with photodiode array detection to rule out contaminants .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

Begin with cell viability assays (e.g., MTT, ATP-based luminescence) across multiple cancer/non-cancer cell lines to establish selectivity. Pair this with target-specific assays (e.g., enzyme inhibition kinetics, receptor binding studies) using recombinant proteins. Include positive/negative controls and dose-response curves (IC50/EC50 determination). Replicate experiments in triplicate to assess reproducibility .

Q. Which chromatographic methods are optimal for purifying this compound from complex mixtures?

Use preparative reversed-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid). For polar intermediates, consider normal-phase silica gel chromatography or size-exclusion chromatography . Monitor purity at each step via analytical HPLC and LC-MS. Document retention times and solvent systems to enable replication .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported mechanisms of action for this compound?

Adopt a multi-omics approach : combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) to map pathway perturbations. Perform genetic knockdown/overexpression of putative targets (e.g., CRISPR-Cas9) to validate causality. Conduct cross-species studies (e.g., mammalian vs. bacterial models) to identify conserved vs. context-dependent mechanisms. Systematically review conflicting studies to isolate variables (e.g., cell type, dosing regimen) .

Q. What strategies optimize this compound’s synthetic yield without compromising purity?

Employ Design of Experiments (DoE) to test reaction parameters (temperature, catalyst loading, solvent polarity). Use flow chemistry for precise control of exothermic reactions. Introduce enzymatic catalysis for stereoselective steps. Monitor intermediates in real-time via inline FTIR or Raman spectroscopy. Prioritize green chemistry principles (e.g., aqueous solvents, biocatalysts) to enhance scalability .

Q. How can target engagement of this compound be validated in complex biological systems?

Utilize chemical proteomics (e.g., affinity-based protein profiling with biotinylated probes) to identify direct binding partners. Perform cellular thermal shift assays (CETSA) to confirm target stabilization. Combine with knockout/knockin models to assess phenotypic rescue. For in vivo validation, employ radiolabeled or fluorescent derivatives and track biodistribution via PET/SPECT imaging .

Methodological Considerations

  • Data Contradiction Analysis : Use meta-analyses to reconcile disparate findings, focusing on experimental variables (e.g., assay conditions, compound sourcing). Independent replication in multiple labs is critical .
  • Reproducibility : Document protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (spectra, chromatograms) in public repositories like Zenodo .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety, data integrity, and authorship standards (e.g., CRediT taxonomy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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